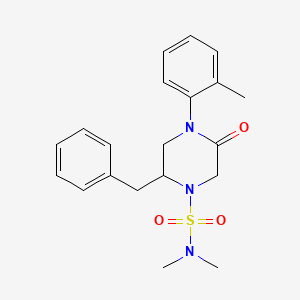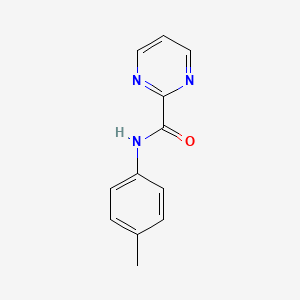
4-(2-anilinoethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-anilinoethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains an aniline group (anilinoethyl), a phenyl group, and a pyrazolone group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The aniline and phenyl groups are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aniline group could participate in electrophilic substitution reactions, while the pyrazolone group could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated diverse methods for synthesizing pyrazole derivatives, including 4-(2-anilinoethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, highlighting their versatile chemical properties and potential for modification. For instance, the electro-catalyzed multicomponent transformation allows for the efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium, showcasing the compound's flexibility in synthesis processes (Vafajoo et al., 2015). Moreover, the facile synthesis of novel spiro[pyrazoloquinoline-oxindoles] under solvent-free conditions further exemplifies the compound's adaptability in creating structurally diverse derivatives with potential applications in various fields (Hosseinjani‐Pirdehi et al., 2014).
Pharmacological Applications
Significant research has focused on the pharmacological potentials of pyrazolone derivatives. Studies on antihyperglycemic agents have revealed that certain derivatives of pyrazolone exhibit potent antihyperglycemic effects in diabetic models, suggesting their potential as new classes of antihyperglycemic agents. This underscores the therapeutic relevance of pyrazolone derivatives in managing diabetes (Kees et al., 1996).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal screenings of pyrazole derivatives have highlighted their considerable efficacy in inhibiting the growth of various microbial and fungal strains. This indicates their potential application in developing new antimicrobial and antifungal agents, which could address the growing concern over antimicrobial resistance (Goel et al., 2014).
Future Directions
properties
IUPAC Name |
4-(2-anilinoethyl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17-14(11-12-18-15-7-3-1-4-8-15)13-19-20(17)16-9-5-2-6-10-16/h1-10,13-14,18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBPBADTGPBYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2C=NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)


![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)



![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)
![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)